molecular formula C8H13NO2 B11805482 5-(tert-Butyl)-2-methoxyoxazole

5-(tert-Butyl)-2-methoxyoxazole

Cat. No.: B11805482
M. Wt: 155.19 g/mol
InChI Key: MGVLFVSYLQSSRW-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-methoxyoxazole: is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group and methoxy group attached to the oxazole ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-methoxyoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl acetoacetate with methoxyamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-2-methoxyoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-(tert-Butyl)-2-methoxyoxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo specific reactions makes it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic uses.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-methoxyoxazole involves its interaction with specific molecular targets. The tert-butyl and methoxy groups influence its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methoxyoxazole: Lacks the tert-butyl group, leading to different chemical properties and reactivity.

    5-Methyl-2-methoxyoxazole: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic effects.

    5-(tert-Butyl)-2-hydroxyoxazole: Contains a hydroxy group instead of a methoxy group, affecting its hydrogen bonding and reactivity.

Uniqueness: 5-(tert-Butyl)-2-methoxyoxazole is unique due to the presence of both the tert-butyl and methoxy groups. These groups confer specific steric and electronic properties, making the compound distinct in its reactivity and applications. The combination of these functional groups allows for unique interactions and transformations that are not possible with other similar compounds.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-tert-butyl-2-methoxy-1,3-oxazole

InChI

InChI=1S/C8H13NO2/c1-8(2,3)6-5-9-7(10-4)11-6/h5H,1-4H3

InChI Key

MGVLFVSYLQSSRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)OC

Origin of Product

United States

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